Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride
Description
Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride (CAS: 1197231-86-9) is a pyridine-containing amino ester derivative with a molecular formula of C₉H₁₄Cl₂N₂O₂ and a molar mass of 253.13 g/mol . It is characterized by a methyl ester group, an amino substituent, and a pyridin-2-yl moiety, making it a versatile intermediate in pharmaceutical and organic synthesis. The compound is typically stored under inert gas (nitrogen or argon) at 2–8°C to ensure stability .
Synthetic routes for related compounds, such as the acid derivative (3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride), involve hydrolysis of protected esters under basic conditions (e.g., NaOH in ethanol), followed by acidification with HCl . This method highlights the importance of protecting groups and reaction conditions in achieving high yields (e.g., 96% for the acid form) .
Properties
IUPAC Name |
methyl 3-amino-3-pyridin-2-ylpropanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-7(10)8-4-2-3-5-11-8;;/h2-5,7H,6,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMILGFYNSSLFRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197231-86-9 | |
| Record name | methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride typically involves the reaction of pyridine-2-carboxaldehyde with methyl 3-aminopropanoate in the presence of a suitable catalyst . The reaction is carried out under controlled conditions, often in an inert atmosphere at low temperatures (2-8°C) to ensure high purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.
Chemical Reactions Analysis
Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme mechanisms.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ester vs. Acid Derivatives
- The methyl ester (target compound) and its acid analog (CAS: 1423028-99-2) differ in functional groups, impacting solubility and reactivity. The ester form is more lipophilic, favoring membrane permeability in drug design, while the acid form may exhibit stronger hydrogen bonding due to the carboxylate group .
- Synthesis of the acid derivative involves hydrolysis of the ester under basic conditions, as demonstrated in .
Pyridine Positional Isomerism
Ester Group Variations
- Replacement of the methyl ester (target compound) with an ethyl group (CAS: 240429-07-6) increases molar mass by ~14 g/mol and may modulate metabolic stability in vivo .
Biological Activity
Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a propanoate backbone, an amino group, and a pyridine ring, which are critical for its biological interactions and reactivity. Its structure allows for various functional group transformations, enhancing its utility in organic synthesis and pharmaceutical research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand, binding to enzymes or receptors and modulating their activity. The pyridine ring and amino group play crucial roles in influencing binding affinity and specificity, which are essential for its biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity :
-
Enzyme Modulation :
- It has been utilized in studies exploring enzyme interactions, particularly in the context of drug design and development. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.
-
Drug Impurity Control :
- The compound serves as a reference substance for detecting impurities in drug formulations, highlighting its importance in pharmaceutical quality control.
Case Studies
-
Cytotoxicity Assays :
- A study assessed the cytotoxic effects of this compound on gastric cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values reported at approximately 5 µM.
- Mechanistic Studies :
Data Table: Summary of Biological Activities
| Activity | Effect | Cell Lines Tested | IC50 (µM) |
|---|---|---|---|
| Anticancer | Induces apoptosis | Gastric cancer cells | ~5 |
| Enzyme modulation | Modulates specific enzyme activity | Various biochemical assays | N/A |
| Drug impurity control | Reference for impurity detection | Pharmaceutical formulations | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
